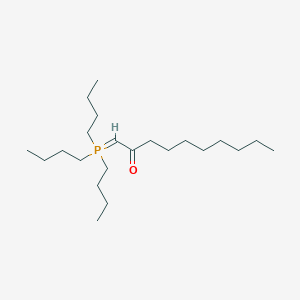
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one is a specialized organophosphorus compound known for its unique reactivity and applications in organic synthesis. This compound is characterized by the presence of a phosphanylidene group, which imparts distinct chemical properties that make it valuable in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one typically involves the reaction of tributylphosphine with a suitable carbonyl compound under controlled conditions. One common method is the Wittig reaction, where tributylphosphine reacts with a carbonyl compound to form the desired phosphanylidene product. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphanylidene intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation or chromatography, and quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphanylidene group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphanylidene group under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphanylidene derivatives.
Applications De Recherche Scientifique
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes and other unsaturated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one involves the formation of a phosphanylidene intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Wittig reactions, the phosphanylidene intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism.
Comparaison Avec Des Composés Similaires
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one can be compared with other similar compounds, such as:
(Tributylphosphoranylidene)acetonitrile: Known for its use in Wittig reactions to form nitriles.
1-(Triphenylphosphoranylidene)propan-2-one: Used in organic synthesis for the formation of alkenes and other unsaturated compounds.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable phosphanylidene intermediates, which can be utilized in a variety of chemical transformations.
Propriétés
Numéro CAS |
60886-61-5 |
|---|---|
Formule moléculaire |
C22H45OP |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
1-(tributyl-λ5-phosphanylidene)decan-2-one |
InChI |
InChI=1S/C22H45OP/c1-5-9-13-14-15-16-17-22(23)21-24(18-10-6-2,19-11-7-3)20-12-8-4/h21H,5-20H2,1-4H3 |
Clé InChI |
WQULCOBOCZRJMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


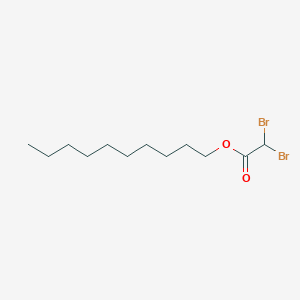
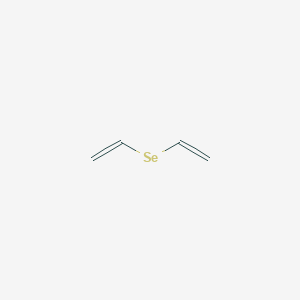
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
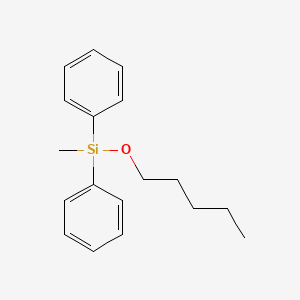
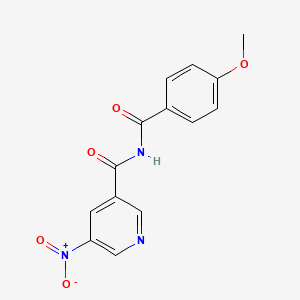
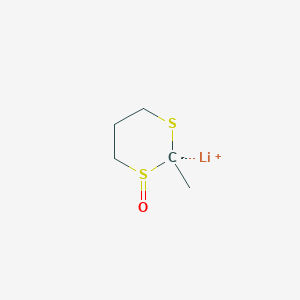
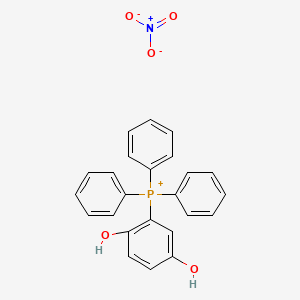


![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)
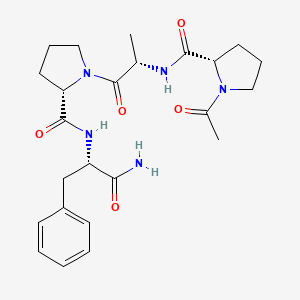
![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)
